![molecular formula C6H3BrClN3 B3092794 3-Bromo-7-chloroimidazo[1,2-b]pyridazine CAS No. 1235545-87-5](/img/structure/B3092794.png)

3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Descripción general

Descripción

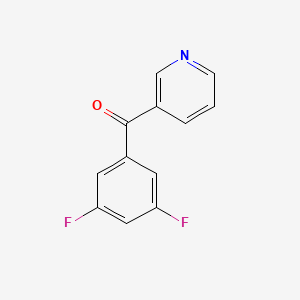

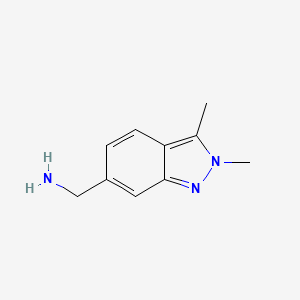

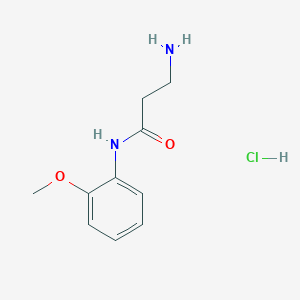

3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.47 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of pyridazine compounds, including this compound, has been a subject of interest in medicinal chemistry due to their wide range of applications . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this moiety .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with bromine and chlorine atoms at the 3rd and 7th positions respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.47 and a molecular formula of C6H3BrClN3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Bromo-7-chloroimidazo[1,2-b]pyridazine serves as a versatile intermediate in the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines, which are valuable in developing compounds with potential pharmaceutical applications. The ability to perform direct intermolecular C-H arylation in the presence of chloro groups allows for the creation of 3,6-di- and 2,3,6-trisubstituted derivatives through a microwave-assisted, one-pot, two-step process involving Suzuki cross-coupling and palladium-catalysed arylation. This methodology yields products with good to excellent efficiency and expands the scope of functionalization for imidazo[1,2-b]pyridazine derivatives (Akkaoui et al., 2010).

Drug Discovery and Molecular Probing

The core structure of this compound is instrumental in the discovery and development of kinase inhibitors, particularly those targeting VEGFR-2, a critical protein in angiogenesis and cancer progression. A streamlined synthesis approach has been developed for VEGFR-2 kinase inhibitors using 6-chloroimidazo[1,2-b]pyridazine and phenols, showcasing the importance of this compound in medicinal chemistry for producing inhibitors with potential therapeutic value (Ishimoto et al., 2013).

Antiviral Research

Compounds derived from this compound have been evaluated for antiviral activities, with some showing promising results against human cytomegalovirus and varicella-zoster virus. This indicates the potential of these derivatives in the development of new antiviral therapies, highlighting the compound's importance in infectious disease research (Galtier et al., 2003).

Anticancer Activities

The structural motif of this compound is central to synthesizing inhibitors of the mammalian target of rapamycin (mTOR), a key regulatory kinase implicated in cancer. Research into imidazo[1,2-b]pyridazine derivatives has led to the identification of compounds with significant anticancer activities, demonstrating the compound's role in oncology and drug development (Weng Yi-ra, 2013).

Safety and Hazards

Direcciones Futuras

The pyridazine ring, which is a part of the 3-Bromo-7-chloroimidazo[1,2-b]pyridazine structure, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

Mecanismo De Acción

Target of Action

It is used as a pharmaceutical intermediate in the preparation of ponatinib , a tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukaemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) . Therefore, it can be inferred that the compound may interact with tyrosine kinases, which play a crucial role in signal transduction pathways and control cellular activities such as cell growth and differentiation .

Mode of Action

Given its use in the synthesis of Ponatinib , it may be involved in inhibiting tyrosine kinases, thereby disrupting the signaling pathways that lead to cell proliferation and survival .

Biochemical Pathways

, its role in the synthesis of Ponatinib suggests it may influence pathways involving tyrosine kinases. Tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis .

Result of Action

Given its role in the synthesis of ponatinib , it may contribute to the inhibition of tyrosine kinases, potentially leading to the suppression of cell proliferation and survival .

Propiedades

IUPAC Name |

3-bromo-7-chloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-3-9-6-1-4(8)2-10-11(5)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVBJMQWYBGWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN2C1=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)

![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)